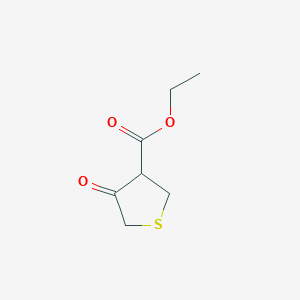

Ethyl 4-oxotetrahydrothiophene-3-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 4-oxothiolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3S/c1-2-10-7(9)5-3-11-4-6(5)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZHUDGRHVZVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CSCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309744 | |

| Record name | Ethyl 4-oxotetrahydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78647-31-1 | |

| Record name | 78647-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-oxotetrahydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-oxothiolane-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclization Reactions

One common method involves cyclization reactions where starting materials such as ethyl acrylate and thioglycolic acid derivatives react under basic conditions.

- Reagents : Ethyl acrylate, thioglycolic acid, base (e.g., sodium hydroxide)

- Conditions : The reaction typically proceeds at elevated temperatures (around 50°C) to facilitate cyclization.

This method has been reported to yield this compound effectively with good selectivity.

Esterification Reactions

Esterification reactions can also be employed to synthesize this compound from carboxylic acids and alcohols.

- Reagents : 4-Oxotetrahydrothiophene-3-carboxylic acid, ethanol

- Conditions : Acid-catalyzed conditions are often used to promote the reaction, typically involving refluxing the mixture.

This method allows for the generation of the desired ester product with high efficiency.

Modified Synthetic Routes

Recent research has introduced modified synthetic routes that utilize methyl thioglycolate and ethyl acrylate as starting materials. This approach emphasizes selective preparation techniques that allow for the production of various isomers of tetrahydrothiophene derivatives.

- Reagents : Methyl thioglycolate, ethyl acrylate

- Conditions : The reaction is conducted under controlled conditions to ensure high yields of specific products, including methyl 3-oxotetrahydrothiophene-2-carboxylate and mthis compound.

Reaction Mechanisms

The mechanisms involved in these preparation methods typically include nucleophilic addition followed by cyclization or esterification. In cyclization reactions, the nucleophile (derived from thioglycolic acid) attacks the electrophilic carbon in ethyl acrylate, leading to the formation of the tetrahydrothiophene ring structure.

Data Analysis

The following table summarizes various preparation methods for this compound, including key reagents, conditions, and expected yields:

| Method | Starting Materials | Key Reagents | Conditions | Expected Yield |

|---|---|---|---|---|

| Cyclization | Ethyl acrylate, thioglycolic acid | Base (NaOH) | 50°C | High |

| Esterification | 4-Oxotetrahydrothiophene-3-carboxylic acid, ethanol | Acid catalyst | Reflux | Moderate |

| Modified Synthesis | Methyl thioglycolate, ethyl acrylate | None specified | Controlled temperature | High |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-oxotetrahydrothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 4-oxotetrahydrothiophene-3-carboxylate serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, including oxidation to form sulfoxides or sulfones and reduction to produce alcohol derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, including:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 50 µg/mL.

- Escherichia coli : Demonstrated similar effectiveness, indicating potential as an antibiotic lead compound.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Notable findings include:

- Breast Cancer Cells : Treatment at concentrations of 10–50 µM resulted in up to 70% reduction in cell viability after 48 hours.

- Mechanism of Action : Proposed mechanisms include modulation of signaling pathways such as the PI3K/Akt pathway and induction of apoptosis.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for developing new chemical processes and materials with enhanced performance characteristics.

Study on Antimicrobial Activity

A controlled study highlighted the efficacy of this compound against bacterial strains. The results indicated that the compound disrupts bacterial cell membranes, leading to cell lysis and death.

Anticancer Study

In a preclinical model involving human breast cancer cell lines, treatment with this compound resulted in significant inhibition of cell growth. This study underscores its potential as a chemotherapeutic agent.

Mecanismo De Acción

The mechanism of action of ethyl 4-oxotetrahydrothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and ester functional groups play a crucial role in these interactions, facilitating binding to active sites and modulating biological activity. The sulfur atom in the thiophene ring can also participate in various biochemical pathways, influencing the compound’s overall effect .

Comparación Con Compuestos Similares

Key Observations :

- Mthis compound (CAS 2689-68-1) exhibits the highest structural similarity (0.95) but differs in ester alkyl chain length, which impacts solubility and reactivity .

- Ethyl 5-oxothiepane-4-carboxylate (CAS 89941-46-8) has a larger ring size (six-membered vs. five-membered), altering ring strain and electronic properties .

- The absence of the 4-oxo group in ethyl tetrahydrothiophene-3-carboxylate (CAS 61996-08-5) reduces its electrophilic character, limiting its utility in ketone-mediated reactions .

Reactivity Comparison

- Nucleophilic Reactivity : The 4-oxo group in this compound enhances electrophilicity at C4, making it reactive toward nucleophiles like amines or Grignard reagents . In contrast, ethyl tetrahydrothiophene-3-carboxylate lacks this reactivity .

- Ester Hydrolysis : The ethyl ester group hydrolyzes slower than the methyl analogue due to steric hindrance, as observed in pH-dependent stability studies .

Actividad Biológica

Ethyl 4-oxotetrahydrothiophene-3-carboxylate (C7H10O3S) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a tetrahydrothiophene ring with an ethyl ester and a ketone functional group. Its unique structure contributes to its reactivity and biological interactions, making it a valuable compound in medicinal chemistry and biochemical research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ketone and ester groups enhance binding affinity, potentially modulating various biological pathways. The sulfur atom in the thiophene ring may also participate in biochemical processes, influencing the compound's overall effects on biological systems.

Biological Activities

- Enzyme Inhibition : this compound has been investigated for its role in inhibiting certain enzymes, which can be crucial for developing therapeutic agents targeting metabolic diseases.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, particularly through mechanisms involving apoptosis induction and antioxidant activity.

- Biochemical Probes : The compound serves as a probe in biochemical assays, aiding in the understanding of enzyme mechanisms and interactions within cellular pathways.

Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of this compound on Ehrlich Ascites Carcinoma (EAC) cells in mice. The results indicated:

- Tumor Cell Viability : A significant decrease in tumor cell viability was observed, with nearly complete inhibition compared to control groups.

- Mechanistic Insights : Molecular docking studies revealed favorable interactions between the compound and cancer-related receptors, suggesting its potential as a chemotherapeutic agent.

Study 2: Enzyme Interaction Analysis

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. Key findings included:

- Binding Affinity : The compound demonstrated a high binding affinity to target enzymes, indicating its potential role as an enzyme inhibitor.

- Biochemical Pathways Modulation : Alterations in metabolic pathways were noted, suggesting implications for drug development targeting metabolic disorders.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Mthis compound | Methyl ester instead of ethyl | Used as an intermediate in neuroleptic agents |

| Ethyl 4-Oxotetrahydrothiophene-2-carboxylate | Carboxylate at the 2-position | Different positioning affects reactivity |

| Ethyl 4-Oxotetrahydrothiophene-3-sulfonate | Sulfonate group instead of carboxylate | Alters solubility and biological activity |

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 4-oxotetrahydrothiophene-3-carboxylate, and how are reaction conditions optimized for yield?

- Methodological Answer : A common synthesis involves catalytic acetylation of mthis compound using p-toluenesulfonic acid in isopropenyl acetate under reflux (18 hours). The reaction mixture is concentrated in vacuo to yield the product as a dark brown oil, typically used without further purification . Optimization may involve adjusting catalyst loading (e.g., 0.5–1.5 mol%), solvent volume, or reflux duration. Yield improvements can be monitored via TLC or HPLC, with purity confirmed by -NMR.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR in CDCl₃ or DMSO-d₆ resolve the ester carbonyl (~165–170 ppm) and tetrahydrothiophene ring protons (δ 2.5–4.0 ppm).

- X-ray Crystallography : Single-crystal diffraction data can be refined using SHELXL (for small molecules) or SHELXE (for high-throughput phasing). SHELX programs are robust for resolving disorder in the tetrahydrothiophene ring .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (MW 174.22 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the carbonyl group and steric effects from the tetrahydrothiophene ring. Transition state analysis reveals activation barriers for nucleophilic attack at the ester carbonyl. Solvent effects (e.g., toluene vs. DMF) are simulated using polarizable continuum models (PCM). Results correlate with experimental kinetic data to refine reaction mechanisms .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Data Validation : Cross-check SHELXL refinement parameters (R-factor, wR₂) against twinning metrics and electron density maps. For disordered regions (e.g., rotating ester groups), apply restraints or constraints during refinement .

- Alternative Software : Compare results with refinement in Olex2 or Phenix to identify systematic errors.

- Temperature-Dependent Studies : Collect data at 100 K (vs. 298 K) to reduce thermal motion artifacts, improving resolution for ambiguous bond lengths/angles .

Q. How does the compound’s stereoelectronic profile influence its role as a precursor in heterocyclic synthesis?

- Methodological Answer : The electron-withdrawing ester group activates the 4-oxo moiety for cyclocondensation with amines or hydrazines. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic sites on the tetrahydrothiophene ring. Experimental validation involves synthesizing pyrazole or quinoline derivatives and characterizing their bioactivity via SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.